molecular formula C9H11ClFNO2 B3041940 Methyl amino(3-fluorophenyl)acetate hydrochloride CAS No. 42718-21-8

Methyl amino(3-fluorophenyl)acetate hydrochloride

Cat. No. B3041940
CAS RN: 42718-21-8
M. Wt: 219.64 g/mol
InChI Key: CYBPGAJVYNZAMH-UHFFFAOYSA-N
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Description

“Methyl amino(3-fluorophenyl)acetate hydrochloride” is a unique chemical compound with the empirical formula C9H11ClFNO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “Methyl amino(3-fluorophenyl)acetate hydrochloride” is 219.64 . The SMILES string representation of its structure is Cl.COC(=O)C(N)c1cccc(F)c1 .


Physical And Chemical Properties Analysis

“Methyl amino(3-fluorophenyl)acetate hydrochloride” is a solid . Its melting point is 21°C .

Scientific Research Applications

  • Ortho-fluorophenylglycine Properties : A study by Burns and Hagaman (1993) investigated the properties of ortho-fluorophenylglycine, which includes a fluorophenyl group similar to Methyl amino(3-fluorophenyl)acetate hydrochloride. They found that it forms hydrogen bonds in crystal structures, suggesting potential applications in crystallography and molecular design (Burns & Hagaman, 1993).

  • Synthesis of Amino Acids Analogues : Maier (1990) described the synthesis and properties of amino acid analogues, including those with a fluorophenyl component. These compounds, similar to Methyl amino(3-fluorophenyl)acetate hydrochloride, have been found to be effective inhibitors in certain biological processes (Maier, 1990).

  • Anticancer Activity : Liu Ying-xiang (2007) synthesized a compound with a similar structure and studied its in vitro anticancer activity. This suggests potential research applications of Methyl amino(3-fluorophenyl)acetate hydrochloride in cancer research (Liu Ying-xiang, 2007).

  • Asymmetric Synthesis in Piperidines : Salgado et al. (2019) explored the asymmetric synthesis of a compound containing a 4-fluorophenyl group, which may offer insights into the asymmetric synthesis potentials of Methyl amino(3-fluorophenyl)acetate hydrochloride (Salgado et al., 2019).

  • Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : Basu Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, which could be relevant to exploring the coordination chemistry and biological activity of Methyl amino(3-fluorophenyl)acetate hydrochloride (Basu Baul et al., 2009).

  • Synthesis of Fluorophenothiazines : Sharma et al. (1999) reported on the synthesis of fluorophenothiazines, which are related to the fluorophenyl component of Methyl amino(3-fluorophenyl)acetate hydrochloride, indicating possible applications in pharmaceutical synthesis (Sharma et al., 1999).

  • Screening Library Using Natural Product Scaffold : Kumar et al. (2015) utilized a chloro-hydroxyphenylacetic acid scaffold in a drug-like screening library, demonstrating a methodology that could be applied to Methyl amino(3-fluorophenyl)acetate hydrochloride for drug discovery (Kumar et al., 2015).

  • Amino Acid Ester Ionic Liquid as Skin Permeation Enhancers : Zheng et al. (2020) developed ionic liquids based on amino acids, which could be relevant for exploring the use of Methyl amino(3-fluorophenyl)acetate hydrochloride in transdermal drug delivery systems (Zheng et al., 2020).

Safety and Hazards

This chemical is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment is advised . It is also classified as a combustible solid .

Future Directions

As “Methyl amino(3-fluorophenyl)acetate hydrochloride” is provided to early discovery researchers as part of a collection of unique chemicals , it is likely to be used in various research projects. The future directions of this chemical largely depend on the results of these research projects.

properties

IUPAC Name

methyl 2-amino-2-(3-fluorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBPGAJVYNZAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl amino(3-fluorophenyl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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